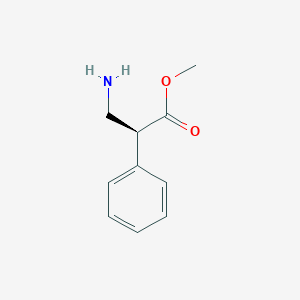

Methyl (S)-3-amino-2-phenylpropanoate

Description

Significance of Chiral α-Amino Esters in Contemporary Chemical Synthesis

Chiral α-amino esters are a class of organic compounds of paramount importance in modern chemical synthesis. Their fundamental structure, featuring a stereogenic center at the α-carbon, makes them indispensable building blocks for the asymmetric synthesis of a vast array of complex molecules. These compounds are particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its specific three-dimensional arrangement.

The presence of both an amino group and an ester functional group provides a versatile platform for a variety of chemical transformations. The amino group can be acylated, alkylated, or used to form peptide bonds, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity, combined with their inherent chirality, allows chemists to construct intricate molecular architectures with a high degree of control.

Stereochemical Purity and Enantiomeric Control in Synthetic Strategies

In the realm of synthesizing biologically active molecules, stereochemical purity is not merely a desirable feature but often a mandatory requirement. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to selectively produce one enantiomer over the other, a concept known as enantiomeric control, is a cornerstone of modern synthetic chemistry.

Substrate stereochemical control is a key strategy where the existing stereochemistry in a starting material, such as Methyl (S)-3-amino-2-phenylpropanoate, dictates the stereochemical outcome of subsequent reactions. This influence is exerted through steric or electronic effects that favor the formation of one diastereomer over another. By carefully choosing reagents and reaction conditions, chemists can amplify this inherent stereochemical information to achieve high levels of enantiomeric excess (ee), a measure of the purity of a single enantiomer.

Overview of Research Trajectories for this compound

This compound, derived from the naturally occurring amino acid L-phenylalanine, serves as a key chiral precursor in several areas of organic synthesis research. Its applications range from the development of novel catalytic systems to its incorporation into complex peptide structures.

One significant research avenue involves its use in the synthesis of chiral catalysts. For instance, its precursor, methyl L-phenylalaninate hydrochloride, has been utilized to synthesize a series of chiral triazolium salts. nih.gov These salts, after conversion to their corresponding N-heterocyclic carbenes (NHCs), have proven to be highly effective catalysts in enantioselective annulation reactions. nih.gov A notable example is the reaction between enals and 2-naphthols to produce enantioenriched β-arylsplitomicins, which are compounds with interesting biological activities. nih.gov The research demonstrates that the specific stereochemistry of the starting phenylalanine derivative is crucial for achieving high enantioselectivity in the final product. nih.gov

The following table summarizes the key findings from a study on the enantioselective synthesis of β-arylsplitomicins using a catalyst derived from methyl L-phenylalaninate:

| Catalyst Precursor | Enal Substrate | Base | Solvent | Yield of 9a (%) | ee of 9a (%) |

| 4a | Cinnamaldehyde | DBU | THF | 85 | 92 |

| 4a | Cinnamaldehyde | DBU | Toluene | 82 | 90 |

| 4a | Cinnamaldehyde | DBU | CH2Cl2 | 78 | 88 |

| 4a | Cinnamaldehyde | DBU | Ether | 75 | 85 |

| 4a | Cinnamaldehyde | DBU | Dioxane | 80 | 91 |

Data sourced from a study on the enantioselective annulation of enals with 2-naphthols. nih.gov

Furthermore, derivatives of this compound are valuable in peptide synthesis. The corresponding isocyanate, Methyl (S)-2-isocyanato-3-phenylpropanoate, is a highly reactive and useful building block for the synthesis of peptides, azapeptides, and other peptidomimetics. The ability to introduce this specific chiral unit allows for the construction of complex peptide chains with defined stereochemistry, which is essential for their biological function. While direct synthesis of complex natural products like mozamide A from this specific ester is a subject of ongoing research, the principles of using such chiral building blocks are fundamental to the field. The epimerization, or the change in configuration at a stereocenter, of amino acid residues during peptide synthesis is a significant challenge, and starting with enantiomerically pure building blocks like this compound is a critical strategy to minimize this issue. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl (2S)-3-amino-2-phenylpropanoate |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 |

InChI Key |

WSDDSIXJNPGPSI-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)[C@H](CN)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl S 3 Amino 2 Phenylpropanoate and Its Chiral Precursors

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for accessing the desired (S)-enantiomer of 3-amino-2-phenylpropanoate esters. Methodologies range from utilizing nature's own chiral building blocks to sophisticated catalytic systems that can construct the required stereocenter with high precision.

Chiral Pool Strategy and Derivatives of Methyl (S)-3-amino-2-phenylpropanoate

The chiral pool strategy leverages readily available, enantiopure natural products as starting materials to introduce chirality into synthetic targets. researchgate.netmdpi.com Naturally occurring α-amino acids, such as (S)-phenylalanine, are primary examples of chiral pool reagents and serve as a logical and direct precursor for the synthesis of its β-amino acid analogue. researchgate.netbaranlab.org

One of the most classic methods to convert an α-amino acid into its corresponding β-amino acid is the Arndt-Eistert homologation. This sequence involves the conversion of N-protected (S)-phenylalanine into a diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile like methanol (B129727) to generate the β-amino ester. This approach effectively preserves the stereochemistry of the original α-amino acid, transferring it to the final β-amino acid product.

Another powerful chiral pool approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Pseudoephedrine, an inexpensive chiral amino alcohol, is a well-established chiral auxiliary for the asymmetric synthesis of α-substituted β-amino acids. acs.orgnih.govacs.org In this method, a precursor like β-alanine is first coupled to (R,R)-pseudoephedrine. The resulting amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. For instance, benzylation of the β-alanine-pseudoephedrine amide enolate followed by hydrolysis furnishes the α-phenyl-β-amino acid. The choice of pseudoephedrine enantiomer dictates the final stereochemistry of the product. acs.orgnih.gov

Table 1: Diastereoselective Alkylation of (R,R)-Pseudoephedrine β-Alaninamide

| Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Ratio |

| Benzyl Bromide | (R)-2-Benzyl-3-(Boc-amino)propionic Acid | 70 | >95:5 |

| Iodomethane | (R)-2-Methyl-3-(Boc-amino)propionic Acid | 75 | >95:5 |

| Allyl Bromide | (R)-2-Allyl-3-(Boc-amino)propionic Acid | 68 | >95:5 |

This table is illustrative of the general method described in the literature acs.orgacs.org for synthesizing α-substituted β-amino acids using a pseudoephedrine chiral auxiliary.

Enantioselective Catalysis in Construction of the Chiral Center

Enantioselective catalysis offers a more atom-economical approach to creating chiral centers, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral compounds. For β-amino esters, a key strategy involves the hydrogenation of a prochiral enamine or imino ester precursor. The reduction of a C=N double bond in a suitable precursor, catalyzed by a chiral transition metal complex (typically using rhodium or iridium), can produce the desired β-amino ester with high enantioselectivity. rsc.org

The substrate for this reaction would be a β-aminoacrylate derivative or, more directly, a β-imino ester. The catalyst, usually a metal center coordinated to a chiral phosphine (B1218219) ligand, coordinates to the substrate and delivers hydrogen to one face of the C=N bond preferentially, thereby creating the chiral center at the β-position with a specific configuration. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the substrate, the choice of metal, and the architecture of the chiral ligand.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, complementing metal-based and enzymatic catalysis. baranlab.orgharvard.edu For the synthesis of chiral β-amino esters, organocatalytic Mannich reactions are particularly relevant.

In a typical approach, an imine (generated in situ from an aldehyde and an amine) reacts with a nucleophile, such as a ketene (B1206846) silyl (B83357) acetal. A chiral Brønsted acid or a chiral Lewis base can catalyze this reaction enantioselectively. For example, a chiral phosphoric acid can protonate the imine, forming a chiral ion pair that directs the nucleophilic attack from one side. acs.org Alternatively, a chiral Lewis base, like an isothiourea, can react with an ester pronucleophile to form a chiral enolate equivalent that then adds to the imine. rsc.org These methods have been successfully applied to generate α-aryl-β-amino esters with excellent yields and high enantioselectivity (up to 96:4 er). rsc.org

Table 2: Organocatalyzed Enantioselective Synthesis of α-Aryl-β²-amino Esters

| Aryl Group (Ar) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

| Phenyl | BTM·HCl | 81 | 96:4 |

| 4-Chlorophenyl | BTM·HCl | 94 | 95:5 |

| 2-Naphthyl | BTM·HCl | 75 | 94:6 |

| 3-Thienyl | BTM·HCl | 85 | 96:4 |

Data adapted from studies on the cooperative isothiourea and Brønsted acid catalyzed Mannich addition to form α-aryl-β²-amino esters. rsc.org BTM·HCl = Benzotetramisole hydrochloride.

The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds or imines is a fundamental carbon-carbon bond-forming reaction. In an asymmetric context, this can be achieved by adding a Grignard reagent to an electrophile containing a chiral auxiliary.

For the synthesis of a precursor to this compound, a strategy could involve the addition of a phenyl Grignard reagent to a chiral glycal derivative or another chiral aldehyde template bearing a nitrogen-containing functional group. The inherent chirality of the template would direct the facial selectivity of the Grignard addition, establishing the new stereocenter. Subsequent cleavage of the template and functional group manipulation would then yield the target β-amino acid structure. While highly effective for creating chiral alcohols from aldehydes and ketones, nih.govnih.gov the application to amino acid synthesis requires carefully designed chiral templates that allow for the introduction of both the amino and carboxyl functionalities.

Sulfinimine-Derived Approaches to Diamino Esters and Analogues

The use of N-sulfinyl imines (sulfinimines) as chiral electrophiles is a robust and versatile strategy for the asymmetric synthesis of amines and their derivatives. This approach, pioneered by Davis, utilizes a chiral p-toluenesulfinyl group attached to the imine nitrogen. This group acts as a powerful chiral director, is stable under various reaction conditions, and can be easily removed under mild acidic conditions.

For the synthesis of precursors to β-amino esters, the addition of enolates to chiral N-sulfinyl imines is a key reaction. For example, the lithium enolate of an acetate (B1210297) ester can be added to (S)-N-(benzylidene)-p-toluenesulfinamide. The sulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective addition and the formation of the corresponding N-sulfinyl-β-amino ester.

This methodology is particularly powerful for creating more complex analogues, such as α,β-diamino esters. The addition of the lithium enolate of a glycine-derived Schiff base to a chiral N-sulfinyl imine can generate two new stereogenic centers simultaneously with high control, providing access to syn- or anti-2,3-diamino esters depending on the reaction conditions. acs.orgnih.gov These diamino esters are valuable building blocks for synthesizing various biologically active compounds and heterocycles. acs.org

Table 3: Diastereoselective Addition of a Glycine Enolate to (S)-(+)-N-(benzylidene)-p-toluenesulfinamide

| Enolate Precursor | Reaction Conditions | Major Diastereomer | Yield (%) | Diastereomeric Ratio |

| Ethyl (dibenzylamino)acetate | LDA, THF, -78 °C | syn-(+)-5 | 85 | >95:5 |

| N-(diphenylmethylene)glycine ethyl ester | LDA, THF, -78 °C | syn-(+)-6 | 90 | >95:5 |

Data adapted from studies on the synthesis of differentially N-protected (SS,2R,3S)-(+)-syn-2,3-diamino-3-phenyl-propanoates. acs.org

Stereodivergent Synthesis Strategies for Phenylpropanoate Derivatives

Stereodivergent synthesis provides a powerful tool for accessing all possible stereoisomers of a molecule with multiple chiral centers. In the context of phenylpropanoate derivatives, this allows for the selective formation of each diastereomer from a common starting material by carefully choosing the catalyst or chiral auxiliary. Organocatalysis has emerged as a particularly effective strategy for these transformations.

For instance, a straightforward multicomponent Knoevenagel-aza-Michael-cyclocondensation reaction can yield diversely substituted isoxazolidin-5-ones, which serve as versatile precursors to α/β-dipeptide fragments. nih.gov The diastereoselectivity of this reaction is controlled by a "match effect" with a chiral organocatalyst, enabling the synthesis of specific diastereoisomers with good to high selectivity. nih.gov Another key approach is the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. nih.gov The stereochemical outcome of this aza-Michael reaction can be directed by employing either chiral nitrogen nucleophiles (chiral ammonia (B1221849) equivalents) or chiral auxiliaries attached to the unsaturated ester. nih.gov By selecting the appropriate enantiomer of the chiral catalyst or auxiliary, chemists can steer the reaction towards the desired diastereomer of the β-amino ester product. This flexibility is crucial for building libraries of stereochemically diverse compounds for pharmaceutical research.

Strecker Synthesis Adaptations for Enantiomeric Purity Control

The classical Strecker synthesis, a fundamental method for producing amino acids from aldehydes or ketones, traditionally yields racemic mixtures. wikipedia.orgmasterorganicchemistry.com However, modern adaptations have transformed it into a powerful tool for the asymmetric synthesis of α-amino acids and their derivatives, including the β-aminonitrile precursors for compounds like this compound. Control over enantiomeric purity is achieved primarily through two strategies: the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgacs.org

In the auxiliary-based approach, a chiral amine, such as (S)-alpha-phenylethylamine, replaces ammonia in the initial reaction. wikipedia.org This chiral auxiliary directs the addition of cyanide to the imine intermediate, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile. Subsequent removal of the auxiliary affords the enantiomerically enriched amino acid. A crystallization-induced asymmetric transformation is a powerful variant of this method, where the desired diastereomer crystallizes from a solution in which both diastereomers are in equilibrium, driving the equilibrium towards the formation of the solid product and resulting in a high diastereomeric excess. acs.org

Catalytic asymmetric Strecker reactions represent a more atom-economical approach. primescholars.com Chiral catalysts, such as those derived from BINOL or thiourea, can generate a chiral environment that directs the nucleophilic attack of cyanide onto an achiral imine. wikipedia.orgacs.org For example, a chiral zirconium-based catalyst has been used in a three-component reaction of an aldehyde, an amine, and hydrogen cyanide to produce N-protected amino nitriles with high yields and enantioselectivities. acs.org These catalytic methods avoid the need to install and remove a stoichiometric chiral auxiliary, making the process more efficient. masterorganicchemistry.comacs.org

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for the production of enantiopure pharmaceuticals and their intermediates.

Lipase-Catalyzed Kinetic Resolution and Transesterification in Amino Ester Synthesis

Lipases are among the most widely used enzymes in biocatalysis due to their stability, broad substrate specificity, and lack of need for expensive cofactors. nih.govalmacgroup.com A primary application is the kinetic resolution of racemic mixtures. In the case of amino esters, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.gov

For the synthesis of β-amino acid enantiomers, lipase-catalyzed hydrolysis of the corresponding racemic esters is a well-established and efficient method. semanticscholar.org For example, the kinetic resolution of racemic 3-amino-3-phenylpropanoate esters has been successfully achieved using lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia). semanticscholar.orgnih.gov This enzymatic hydrolysis provides both the unreacted (R)-ester and the (S)-acid product with excellent enantiomeric excess (ee). semanticscholar.org

The efficiency of lipase-catalyzed resolutions is highly dependent on reaction parameters. Key variables that are often optimized include the choice of lipase, solvent, and temperature.

Table 1: Lipase-Catalyzed Hydrolysis of (±)-3-Arylpropanoate Derivatives This table is representative of typical findings in the field and is based on data reported in the literature. semanticscholar.org

| Substrate (racemic ester) | Enzyme | Solvent | Temp (°C) | Yield of (S)-Acid (%) | ee of (S)-Acid (%) | Yield of (R)-Ester (%) | ee of (R)-Ester (%) |

| Ethyl 3-amino-3-(p-fluorophenyl)propanoate | Lipase PSIM | iPr2O | 45 | >48 | ≥99 | >48 | ≥99 |

| Ethyl 3-amino-3-(o-fluorophenyl)propanoate | Lipase PSIM | iPr2O | 45 | >48 | ≥99 | >48 | ≥99 |

| Ethyl 3-amino-3-(m-fluorophenyl)propanoate | Lipase PSIM | iPr2O | 45 | >48 | ≥99 | >48 | ≥99 |

Beyond hydrolysis, lipases also catalyze transesterification reactions, which are useful for the synthesis of different ester derivatives. nih.govnih.govacs.org In a non-aqueous environment, a lipase can transfer an acyl group from an acyl donor (like a vinyl ester) to a racemic alcohol or amine, again with high enantioselectivity. nih.gov

Engineered Enzyme Variants for Enhanced Enantioselectivity in this compound Production

While wild-type enzymes offer remarkable catalytic properties, their performance is not always optimal for industrial applications, especially concerning substrate scope, activity, and enantioselectivity. Directed evolution and rational protein design are powerful techniques used to tailor enzymes for specific synthetic needs. nih.govpnas.org

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or recombination (e.g., DNA shuffling), followed by high-throughput screening to identify mutants with improved properties. nih.govpnas.orgrug.nl This process can be iterated over several rounds to accumulate beneficial mutations. For instance, the enantioselectivity of a Pseudomonas aeruginosa lipase was dramatically increased from an E-value of 1.1 to 25.8 for the hydrolysis of a chiral ester through successive rounds of mutagenesis. nih.govresearchgate.net Such studies have shown that mutations far from the active site can influence enantioselectivity, highlighting the complexity of enzyme structure-function relationships. pnas.org

These engineering efforts have been applied to both lipases and transaminases to improve the synthesis of chiral amino esters. acs.orgnih.gov By modifying key amino acid residues in the enzyme's active site or substrate binding pocket, researchers can enhance the acceptance of bulky substrates, such as β-keto esters, and even reverse the enantioprivity of the enzyme. acs.orgnih.gov

Transaminase Applications in Amino Acid Ester Synthesis

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govrsc.org This capability makes them highly valuable for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.gov

The synthesis of β-amino acids and their esters using ω-transaminases (ω-TAs) is of particular interest. nih.govnih.gov These enzymes can convert a β-keto ester directly into the corresponding β-amino ester with high enantiomeric excess. nih.govresearchgate.net A significant challenge in this process is the instability of the β-keto acid substrates, which are prone to decomposition in aqueous solutions. nih.govrsc.org To circumvent this, a more stable β-keto ester is often used as the starting material. nih.gov

Enzymatic cascade reactions provide an elegant solution to this problem. A lipase can be used in tandem with a transaminase. The lipase first hydrolyzes the stable β-keto ester to the unstable β-keto acid in situ, which is then immediately converted by the transaminase to the desired β-amino acid, preventing its accumulation and decomposition. rsc.orgmdpi.com

Table 2: Engineered ω-Transaminases for β-Phenylalanine Ester Synthesis This table is representative of typical findings in the field and is based on data reported in the literature. nih.gov

| Enzyme Variant | Target Product | Substrate | Conversion (%) |

| 3FCR_4M | (S)-β-phenylalanine ethyl ester | Ethyl benzoylacetate | 32 |

| ATA117 11Rd | (R)-β-phenylalanine ethyl ester | Ethyl benzoylacetate | 13 |

Protein engineering has been instrumental in developing transaminases with improved activity and a broader substrate scope, enabling the synthesis of a wide variety of valuable chiral amino compounds. nih.govfrontiersin.orgacs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where these principles can be effectively applied.

Biocatalysis itself is a cornerstone of green chemistry. The use of enzymes like lipases and transaminases allows reactions to be performed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and avoiding the use of harsh or toxic reagents. rsc.orgmdpi.com

Another key principle is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Catalytic methods, including both metal-based catalysis and biocatalysis, are inherently more atom-economical than stoichiometric approaches, such as those requiring chiral auxiliaries that are not part of the final molecule. acs.orgprimescholars.com

The choice of solvent is also a critical consideration. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, or performing reactions under solvent-free conditions. rsc.orggoogle.com For instance, lipase-catalyzed Michael additions have been developed using methanol as a greener solvent in continuous-flow microreactors, which also allows for shorter reaction times and easier process control. mdpi.com The development of poly(β-amino esters) has been achieved using microwave irradiation without any additional solvents or catalysts, representing an environmentally friendly polymerization process. rsc.orgrsc.org The focus on designing efficient, safe, and waste-minimizing synthetic routes is paramount for the sustainable production of valuable chemical compounds.

Phosgene-Free Isocyanate Formation from Amino Esters

The conversion of amino esters to isocyanates is a critical transformation for the synthesis of various derivatives, including ureas and carbamates. Traditionally, this has been achieved using the highly toxic and hazardous chemical, phosgene (B1210022). acs.orgnih.gov Growing concerns over safety and environmental impact have spurred the development of phosgene-free alternatives. nih.gov These modern methods avoid the direct handling of phosgene gas and often proceed under milder conditions.

One of the most effective phosgene-free methods involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach allows for the rapid and clean conversion of α-amino acid esters into their corresponding isocyanates in high enantiomeric purity (>99% ee) at room temperature. researchgate.net Another prominent phosgene-free strategy is the thermal decomposition of carbamates, which themselves can be synthesized from amines without using phosgene. acs.orgnih.gov For example, reacting an amino ester with dimethyl carbonate can yield a carbamate (B1207046) intermediate, which upon heating, decomposes to the desired isocyanate. acs.orgnih.gov

Other non-phosgene routes include the reaction of organic formamides with diorganocarbonates followed by thermolysis, and methods based on the Curtius, Hofmann, or Lossen rearrangements, which generate the isocyanate intermediate in situ. google.comresearchgate.net The use of triphosgene, a solid and therefore safer phosgene equivalent, in a biphasic system with sodium bicarbonate has also been established as a convenient route to amino acid ester isocyanates. orgsyn.org

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Di-tert-butyl Dicarbonate Method | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Fast reaction (10 min at RT), high enantiomeric purity (>99% ee), avoids phosgene. | researchgate.net |

| Carbamate Decomposition | Dimethyl carbonate, followed by thermal decomposition | Completely chloride-free route, enhances final product quality. | acs.orgnih.gov |

| Triphosgene Method | Triphosgene (solid), sodium bicarbonate | Reduced hazard compared to gaseous phosgene, convenient, and high-yielding. | orgsyn.org |

| Formamide/Diorganocarbonate Reaction | Organic formamide, diorganocarbonate, heat | Phosgene-free process with potential for byproduct recycling. | google.com |

Sustainable Solvent Systems for this compound Preparation

The preparation of amino acid derivatives like this compound often relies on polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). tandfonline.com However, these solvents are classified as hazardous and are under increasing regulatory scrutiny due to their toxicity. tandfonline.comgyrosproteintechnologies.com The principles of green chemistry encourage their replacement with safer, more sustainable alternatives. biotage.com

Research into greener solvents for peptide synthesis, a field with similar chemistry, has identified several viable alternatives. These solvents are chosen based on factors like low toxicity, biodegradability, efficient resin swelling (for solid-phase synthesis), and solubility of reagents. tandfonline.comresearchgate.net Promising replacements for DMF and NMP include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and N-Butylpyrrolidinone (NBP). tandfonline.combiotage.com Binary solvent systems, such as a mixture of Dimethyl sulfoxide (B87167) (DMSO) and Ethyl acetate (EtOAc), offer the advantage of tunable polarity to optimize reaction conditions. gyrosproteintechnologies.com Dihydrolevoglucosenone, marketed as Cyrene™, is a bio-based solvent derived from cellulose (B213188) that has emerged as a promising green alternative to traditional dipolar aprotic solvents. researchgate.net

| Sustainable Solvent | Abbreviation | Key Properties & Advantages | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Lower toxicity than DMF/NMP; provides high crude purity in some syntheses. | tandfonline.combiotage.com |

| Cyclopentyl methyl ether | CPME | Significantly less toxic than DMF/NMP. | tandfonline.combiotage.com |

| N-Butylpyrrolidinone | NBP | Structurally similar to NMP but not classified as reprotoxic; good performance in solid-phase synthesis. | tandfonline.comgyrosproteintechnologies.com |

| Dimethyl sulfoxide / Ethyl acetate | DMSO/EtOAc | Binary mixture of less hazardous solvents with adjustable polarity. | gyrosproteintechnologies.com |

| Propylene Carbonate | PC | Green polar aprotic solvent; can replace DCM and DMF in both solution and solid-phase synthesis. | rsc.org |

| Cyrene™ (Dihydrolevoglucosenone) | - | Bio-based, biodegradable, non-mutagenic, and non-toxic. | researchgate.net |

Derivatization Strategies for Synthetic Intermediates in Stereoselective Routes

In the stereoselective synthesis of a chiral molecule like this compound, controlling and verifying the stereochemistry of intermediates is paramount. Derivatization of the amino group of chiral precursors is a widely used strategy to facilitate their separation and analysis, typically by chromatography. sigmaaldrich.com This involves reacting the chiral intermediate with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which can then be separated and quantified using standard achiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net

A variety of CDAs are available, each with its own advantages. One of the most common is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent or FDAA. nih.govnih.gov It reacts with the primary or secondary amine of an amino acid or its ester to form diastereomers that are easily separable by reversed-phase HPLC. nih.govnih.gov Other useful agents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov For GC analysis, a two-step achiral derivatization process, such as methylation of the carboxylic acid followed by acetylation of the amino group, can be employed to increase volatility and improve peak shape on a chiral GC column. sigmaaldrich.com The choice of derivatizing agent is crucial and can be selected to achieve the best separation for a specific chiral intermediate. nih.gov

| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Application | Key Features | Reference |

|---|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | HPLC analysis of amino acids and esters. | Forms easily separable diastereomers; widely used for assigning stereochemistry. | nih.govnih.gov |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | HPLC analysis of unusual amino acids. | Reacts with amino groups to form diastereomeric thioureas. | nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | HPLC analysis of amino acid stereoisomers. | Effective for separating complex stereoisomers. | nih.gov |

| o-Phthalaldehyde/Isobutyryl-L-cysteine | OPA/IBLC | HPLC analysis with fluorometric detection. | Forms highly fluorescent isoindole derivatives. | researchgate.net |

| Trifluoroacetic anhydride (B1165640) | TFAA | GC analysis after esterification. | Achiral derivatization of the amine to improve volatility and chromatographic properties. | sigmaaldrich.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Mechanism Studies of Amino Ester Formation

The formation of β-amino esters can be achieved through several mechanistic pathways. One prominent method is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ester. researchgate.net The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, allows for stereochemical control during the formation of the β-amino ester. The reaction typically begins with the acylation of the chiral auxiliary to form a pseudoephedrine amide. researchgate.net This is followed by the conjugate addition of an amine, where the stereochemistry is directed by the chiral auxiliary.

Another powerful method involves the Mannich reaction. In a study focused on the synthesis of related α-hydroxy-β-amino esters, the precursor β-amino-α-keto esters were synthesized via a Mannich-type addition of ethyl diazoacetate to imines. organic-chemistry.orgnih.gov This reaction proceeds through the formation of an enolate from the diazoacetate, which then attacks the imine carbon. Subsequent oxidation of the resulting diazo group yields the keto ester. organic-chemistry.orgnih.gov

More recently, innovative strategies such as cross-electrophile coupling have emerged. A notable example is the coupling of β-bromo α-amino acid esters with aryl bromides. This reaction proceeds via a tandem radical 1,2-nitrogen migration and cross-coupling mechanism, providing access to α-arylated β-amino acid motifs. nih.gov

| Reaction Type | Key Mechanistic Features | Precursors | Reference |

| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated amide derived from a chiral auxiliary. | α,β-Unsaturated amides, Amines | researchgate.net |

| Mannich Reaction | Addition of an enolate (from ethyl diazoacetate) to an imine. | Ethyl diazoacetate, Imines | organic-chemistry.orgnih.gov |

| Cross-Electrophile Coupling | Tandem radical 1,2-nitrogen migration and cross-coupling. | β-bromo α-amino acid esters, Aryl bromides | nih.gov |

Stereochemical Control Mechanisms in Asymmetric Reactions of Methyl (S)-3-amino-2-phenylpropanoate Precursors

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules like this compound. The stereochemical outcome of these reactions is governed by the specific catalysts, auxiliaries, and reaction conditions employed.

In the asymmetric synthesis of β-amino acid derivatives via cross-electrophile coupling, stereochemical control is achieved through the cooperative catalysis of a Ni(II)/cyclo-Box complex and a chiral phosphoric acid. nih.gov The chiral ligand on the nickel catalyst and the chiral phosphoric acid work in synergy to create a chiral environment that favors the formation of one enantiomer over the other. DFT calculations have been employed to understand the origin of this enantioselectivity, suggesting that the transition state geometry is rigidly controlled by the catalyst system. nih.gov

For the asymmetric transfer hydrogenation (ATH) of β-amino-α-keto esters, ruthenium(II) catalysts bearing terphenyl-based ligands have proven effective. organic-chemistry.org This process operates under dynamic kinetic resolution (DKR), where the racemic starting material is converted into a single, highly enantioenriched stereoisomer of the product. nih.gov The high diastereo- and enantioselectivity are attributed to the specific coordination of the substrate to the chiral Ru(II) complex, which dictates the facial selectivity of the hydride transfer. organic-chemistry.orgnih.gov

The use of chiral auxiliaries, like (S,S)-(+)-pseudoephedrine in aza-Michael additions, provides another robust strategy for stereochemical control. The bulky pseudoephedrine group effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face, thus ensuring high stereoselectivity. researchgate.net

| Method | Catalyst/Auxiliary | Mechanism of Stereocontrol | Outcome | Reference |

| Cross-Electrophile Coupling | Ni(II)/cyclo-Box complex and Chiral Phosphoric Acid | Cooperative catalysis creating a rigid chiral pocket in the transition state. | High enantioselectivity in C-C bond formation. | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru(II)-catalyst with terphenyl-based ligands | Dynamic kinetic resolution (DKR) with facial-selective hydride transfer. | High diastereo- and enantioselectivity. | organic-chemistry.orgnih.gov |

| Aza-Michael Reaction | (S,S)-(+)-Pseudoephedrine | Steric hindrance from the chiral auxiliary directing the approach of the electrophile. | Full stereochemical control. | researchgate.net |

Intermediates and Transition State Analysis in Catalytic Cycles

Detailed analysis of intermediates and transition states in catalytic cycles provides fundamental insights into reaction mechanisms and the origins of selectivity. In the Ni-catalyzed cross-electrophile coupling for the synthesis of α-arylated β-amino acids, the catalytic cycle is proposed to involve several key steps. nih.gov These include the oxidative addition of the aryl bromide to the Ni(0) catalyst, followed by the formation of a radical intermediate. A crucial 1,2-nitrogen shift then occurs, leading to a rearranged radical that undergoes reductive elimination to afford the final product and regenerate the Ni(0) catalyst. DFT calculations have been instrumental in modeling the energies of these intermediates and the transition states connecting them, supporting the proposed pathway and explaining the observed regioselectivity and enantioselectivity. nih.gov

In the Ru(II)-catalyzed asymmetric transfer hydrogenation, the catalytic cycle involves the formation of a ruthenium hydride species. nih.gov The β-amino-α-keto ester substrate coordinates to this complex, and the hydride is then transferred to the keto group. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states, with the chiral ligands on the ruthenium center favoring the formation of the anti-product. organic-chemistry.orgnih.gov

Mechanistic Insights into Enzymatic Transformations for Chiral Amino Esters

Enzymatic transformations offer a green and highly selective alternative for the synthesis of chiral amino esters and their precursors. A variety of enzymes, including transaminases, dehydrogenases, and ketoreductases, have been utilized. mdpi.comrsc.org

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor. rsc.org The mechanism involves the formation of a Schiff base between the PLP cofactor and the amino donor, followed by tautomerization and hydrolysis to release the keto-byproduct and form pyridoxamine-5'-phosphate (PMP). The PMP then reacts with the keto-ester substrate, forming a new Schiff base, which upon tautomerization and hydrolysis, yields the desired chiral amino ester. rsc.org

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are employed for the stereoselective reduction of keto-esters to chiral hydroxy-esters, which are valuable precursors. mdpi.comresearchgate.net These enzymes utilize cofactors such as NADPH or NADH as the hydride source. mdpi.com The substrate binds to the active site of the enzyme in a specific orientation, allowing for the hydride to be delivered to one face of the carbonyl group, resulting in high enantiomeric excess. mdpi.comresearchgate.net For instance, the reduction of a ketoester to a key chiral intermediate for a pharmaceutical was achieved with high efficiency using the ketoreductase KRED1001, with glucose dehydrogenase used for cofactor regeneration. mdpi.com

| Enzyme Class | Reaction Catalyzed | Key Mechanistic Feature | Cofactor | Reference |

| Transaminase (TAm) | Keto-ester to Amino-ester | Pyridoxal-5'-phosphate (PLP) mediated amino group transfer via Schiff base intermediates. | PLP | rsc.org |

| Ketoreductase (KRED) | Keto-ester to Hydroxy-ester | Stereoselective hydride transfer from a cofactor to the carbonyl group. | NADPH/NADH | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Keto-ester to Hydroxy-ester | Similar to KREDs, facilitates stereoselective reduction of carbonyls. | NADPH/NADH | researchgate.net |

| Dioxygenase | Hydroxylation of amino acids | Regio- and stereoselective hydroxylation at specific positions. | - | nih.gov |

Radical Mediated Reactions in Phenylpropanoate Synthesis

Radical reactions have emerged as a powerful tool for the construction of complex molecules, including phenylpropanoate derivatives. A key example is the synthesis of α-arylated β-amino acid motifs through a radical-mediated 1,2-nitrogen migration. nih.gov In this process, a radical is generated at the β-position of a β-bromo α-amino acid ester. This radical intermediate then undergoes a 1,2-shift of the nitrogen-containing group to the adjacent carbon, forming a more stable α-radical. This rearranged radical is then trapped in a Ni-catalyzed cross-coupling reaction with an aryl bromide. nih.gov This strategy allows for the construction of the C(sp³)–C(sp²) bond with high regioselectivity and, under asymmetric catalysis, high enantioselectivity. nih.gov The feasibility and energetics of this radical migration and coupling pathway have been supported by experimental studies and DFT calculations. nih.gov

Applications of Methyl S 3 Amino 2 Phenylpropanoate As a Chiral Building Block

Role in Peptide and Azapeptide Synthesis

The structural similarity of Methyl (S)-3-amino-2-phenylpropanoate to natural amino acids makes it a prime candidate for use in the synthesis of peptides and their analogues, known as peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides but often possess enhanced stability or activity.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain. beilstein-journals.orgjabde.com The process involves anchoring the first amino acid to an insoluble polymer resin, followed by sequential cycles of deprotection and coupling of subsequent amino acids. beilstein-journals.orgnih.gov

Chiral amino esters like this compound are incorporated into this process. The methyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions during the coupling steps. The amino group is typically protected with a temporary protecting group, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc-protected building block can then be coupled to the growing peptide chain on the solid support. The use of excess reagents drives the reactions to completion, and purification is simplified to washing and filtering the resin-bound peptide. nih.gov The defined (S)-stereochemistry of the building block is transferred directly to the final peptide, ensuring the desired three-dimensional structure.

| Synthesis Stage | Role of this compound | Key Concepts & Reagents |

| Building Block Preparation | The amine is protected, typically with an Fmoc group. | Fmoc protecting group, Base |

| Chain Elongation (Coupling) | The protected amino ester is coupled to the N-terminus of the resin-bound peptide. | Solid-phase support (e.g., Wang resin), Coupling reagents (e.g., HCTU, DIC), N,N-Diisopropylethylamine (DIPEA) |

| Deprotection | The Fmoc group is removed to reveal a new N-terminus for the next coupling cycle. | Piperidine in DMF |

| Final Cleavage | The completed peptide is cleaved from the resin. | Trifluoroacetic acid (TFA) |

Peptidomimetics are compounds that mimic the biological activity of peptides but have modified structures to improve properties like metabolic stability or receptor binding affinity. nih.gov A key strategy in designing peptidomimetics is to introduce conformational constraints, which lock the molecule into its bioactive shape. mdpi.comlifechemicals.com This pre-organization can lead to a significant increase in binding potency. whiterose.ac.uk

Incorporating this compound into a peptide backbone introduces significant conformational restriction. The phenyl group is sterically demanding, and its interaction with adjacent residues can force the peptide chain to adopt specific turn or loop structures. nih.gov This is particularly relevant in the synthesis of azapeptides, where an alpha-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govmdpi.com This substitution itself can promote turn-like conformations, and the addition of a bulky, chiral side chain from a building block like this compound further defines the molecule's three-dimensional topography. nih.gov The ability to control the peptide's shape is crucial for designing potent and selective inhibitors for therapeutic targets like protein arginine methyltransferases. nih.gov

Total Synthesis of Complex Organic Molecules

Beyond peptides, the unique stereochemistry and functionality of this compound make it a useful component in the total synthesis of complex molecules, including natural products.

Many biologically active natural products are large, complex molecules that are often produced by non-ribosomal peptide synthetases. uni-kiel.de The chemical synthesis of these compounds is a significant challenge that often relies on a convergent strategy, where smaller, complex fragments are synthesized independently and then joined together. uni-kiel.de

This compound can serve as a precursor to non-proteinogenic amino acids that are found in such natural products. Its chiral center provides a starting point for the stereocontrolled synthesis of more elaborate side chains. The amino and ester groups act as handles for further chemical elaboration, allowing the building block to be integrated seamlessly into the larger scaffold of the target natural product. This approach is critical for constructing molecules with multiple stereocenters, such as the highly cytotoxic polytheonamides, which are composed of numerous unusual amino acid residues. uni-kiel.de

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recycled.

While not a traditional auxiliary in the vein of Evans oxazolidinones or pseudoephedrine, the chiral framework of this compound can be employed to achieve stereochemical control. wikipedia.org It can be incorporated into a reactant molecule, and its inherent chirality can direct the approach of reagents to a nearby reactive center, resulting in the formation of one stereoisomer over another. For instance, the chiral environment created by the building block can influence the stereoselectivity of alkylation or aldol (B89426) reactions at a neighboring position. The resulting diastereomeric product can then be separated, and the chiral fragment can be either cleaved or retained as part of the final molecule.

Design and Synthesis of Advanced Scaffolds

In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of diverse compounds. mdpi.com Amino acids and their derivatives are excellent candidates for creating such scaffolds due to their biocompatibility, stereochemical richness, and the well-developed chemistry for their modification. mdpi.com

This compound serves as a versatile scaffold. The primary amine and the methyl ester are orthogonal functional handles that can be selectively modified. For example, the amine can be acylated, alkylated, or used to form heterocycles, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. This allows for the divergent synthesis of complex molecular architectures from a single, chiral starting material. Research has shown that related propanoic acid derivatives can serve as the basis for promising scaffolds, such as polysubstituted thiazoles designed as potential anticancer agents. mdpi.com This highlights the potential of using this compound as a starting point for creating new chemical entities with tailored properties for various applications, from drug discovery to materials science. youtube.com

Unnatural Amino Acid Design and Integration in Protein Engineering

The introduction of unnatural amino acids (UAAs) into proteins is a powerful technique in protein engineering, enabling the creation of proteins with novel or enhanced properties. nih.govnih.gov This is typically achieved by reprogramming the cellular translational machinery to incorporate UAAs at specific sites in a polypeptide chain. lander-lab.comresearchgate.net this compound can serve as a precursor for the design of a specific class of UAAs known as β-amino acids.

The integration of β-amino acids, such as a derivative of this compound, into a peptide backbone results in the formation of a β-peptide. Unlike natural α-peptides, β-peptides have an additional carbon atom in their backbone, leading to different secondary structures, such as helices, sheets, and turns. These novel structures can impart unique functionalities and resistance to enzymatic degradation.

The process of incorporating a UAA derived from this compound would involve several key steps:

Chemical Modification: The methyl ester of the compound would likely be hydrolyzed, and the amino group would be protected to allow for further chemical modifications necessary for its incorporation.

tRNA-Synthetase Engineering: An orthogonal aminoacyl-tRNA synthetase/tRNA pair would need to be evolved to specifically recognize the unnatural β-amino acid and not any of the canonical amino acids.

In Vivo or In Vitro Protein Synthesis: The engineered tRNA synthetase would then charge its cognate tRNA with the UAA, which would be delivered to the ribosome for incorporation into the growing polypeptide chain in response to a specific codon.

The resulting proteins containing a β-amino acid at a specific site could exhibit enhanced stability, novel catalytic activities, or serve as probes to study protein structure and function.

Table 1: Examples of Unnatural Amino Acids Incorporated into Proteins

| Unnatural Amino Acid | Unique Functional Group | Application |

| Azidohomoalanine | Azide | Bioconjugation via click chemistry |

| Homopropargylglycine | Alkyne | Bioconjugation via click chemistry |

| p-Azido-L-phenylalanine | Azide | Photocrosslinking, bioconjugation |

| p-Acetyl-L-phenylalanine | Keto | Ketone-hydrazine ligation |

| O-Methyl-L-tyrosine | Methoxy (B1213986) | Spectroscopic probe |

This table provides examples of α-unnatural amino acids that have been successfully incorporated into proteins, illustrating the diversity of chemical functionalities that can be introduced.

Chiral Derivatizing Agents for Advanced Analytical and Synthetic Purposes

The determination of the enantiomeric purity of a chiral compound is crucial in many fields, particularly in the pharmaceutical industry. One common method for this is the use of chiral derivatizing agents (CDAs). A CDA reacts with the enantiomers of a chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC. nih.govnih.gov

This compound, being a chiral primary amine, has the potential to be developed into a CDA. The amino group can react with a suitable functional group in an analyte (e.g., a carboxylic acid) to form a diastereomeric amide. Alternatively, the compound itself could be modified to introduce a highly responsive tag (e.g., a fluorophore or a chromophore) to enhance detection sensitivity.

The key features of an effective CDA include:

Enantiomeric Purity: The CDA must be enantiomerically pure to ensure accurate quantification of the analyte's enantiomers.

Quantitative Reaction: The reaction between the CDA and the analyte should proceed to completion without racemization of either the CDA or the analyte.

Good Separation of Diastereomers: The resulting diastereomers should be well-resolved under standard chromatographic conditions.

Table 2: Common Chiral Derivatizing Agents and their Target Functional Groups

| Chiral Derivatizing Agent | Target Functional Group |

| (S)-Naproxen chloride | Amines, Alcohols |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary amines |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines, Alcohols |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohols, Amines |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines |

This table lists some commonly used chiral derivatizing agents and the functional groups they react with to form diastereomers for chiral analysis. nih.govacs.orgnih.gov

Contributions to Material Science Research

In material science, chiral compounds are utilized to create materials with specific optical, electronic, or recognition properties. One of the most significant applications is in the development of chiral stationary phases (CSPs) for chromatography.

Reagents for Chiral Chromatographic Media Development

Chiral chromatography is a powerful technique for the separation of enantiomers. This method relies on a chiral stationary phase (CSP), which is a solid support that has been coated or chemically bonded with a chiral selector. chromatographytoday.com The enantiomers of an analyte interact differently with the chiral selector, leading to different retention times and thus separation.

Amino acid derivatives are widely used as chiral selectors in CSPs. mdpi.com this compound is a suitable candidate for the development of a CSP for several reasons:

Chirality: It possesses a well-defined stereocenter.

Functional Groups: The amino group can be used for covalent attachment to a solid support, such as silica (B1680970) gel.

Aromatic Ring: The phenyl group can participate in π-π stacking interactions, which can contribute to chiral recognition.

The development of a CSP using this compound would involve the following general steps:

Surface Modification of the Support: The surface of a support material (e.g., silica gel) is functionalized with reactive groups.

Covalent Bonding: The chiral selector, this compound, is covalently attached to the functionalized support.

Packing the Column: The resulting chiral material is packed into a chromatography column.

The performance of the resulting CSP would then be evaluated by its ability to separate a range of racemic compounds. The specific interactions between the CSP and the analytes, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, would determine the enantioselectivity of the separation.

Table 3: Types of Chiral Stationary Phases

| CSP Type | Chiral Selector | Typical Applications |

| Brush-type | Phenylglycine and leucine (B10760876) derivatives | Derivatized amino acids, various racemates |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Amino acids, peptides, various pharmaceuticals |

| Polysaccharide-based | Cellulose (B213188) and amylose (B160209) derivatives | Broad range of chiral compounds |

| Crown ether | Chiral crown ethers | Primary amines, amino acids |

| Ligand exchange | Amino acids complexed with a metal ion (e.g., Cu2+) | Free amino acids |

This table provides an overview of different types of chiral stationary phases and their common applications in enantioselective chromatography. chromatographytoday.com

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of Methyl (S)-3-amino-2-phenylpropanoate by probing the connectivity and chemical environment of its atoms.

While specific experimental spectra for this compound were not found in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number and types of protons and their neighboring environments. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) at the chiral center is expected to be a multiplet, influenced by the adjacent methylene (B1212753) and amino groups. The protons of the methylene group (CH₂) adjacent to the ester and the chiral center would also present as a complex multiplet. The singlet for the methyl ester (OCH₃) protons would be expected at approximately δ 3.7 ppm. The protons of the primary amine (NH₂) would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to resonate at the downfield region, typically around δ 170-175 ppm. The carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm). The methoxy (B1213986) carbon (OCH₃) of the ester would have a characteristic signal around δ 52 ppm. The aliphatic carbons, including the chiral methine carbon and the adjacent methylene carbon, would appear at higher field strengths. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. docbrown.info

A representative table of predicted ¹H and ¹³C NMR chemical shifts is provided below based on known values for similar structural motifs. docbrown.infoorganicchemistrydata.org

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20-7.40 (m) | 127.0-140.0 |

| CH-N | Multiplet | ~55.0 |

| CH₂ | Multiplet | ~40.0 |

| O-CH₃ | ~3.70 (s) | ~52.0 |

| NH₂ | Broad Singlet | N/A |

| C=O | N/A | ~173.0 |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (N-H) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching would be observed just below 3000 cm⁻¹. A strong absorption band for the carbonyl group (C=O) of the ester is expected around 1735-1750 cm⁻¹. The C-O stretching of the ester would likely show absorptions in the 1000-1300 cm⁻¹ region. The C-N stretching vibration may be observed in the 1020-1250 cm⁻¹ range. The aromatic C=C bonds will show characteristic peaks in the 1450-1600 cm⁻¹ region. researchgate.netdocbrown.info

A table of expected characteristic IR absorption bands is provided below. researchgate.netdocbrown.info

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C-O Stretch (Ester) | 1000-1300 | Strong |

| C-N Stretch | 1020-1250 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |

Chiral Analytical Chromatography

Chromatographic techniques are essential for the separation and quantification of enantiomers, which is critical for a chiral molecule like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers and the determination of enantiomeric excess (ee). yakhak.org For β-amino acid esters, direct separation can be achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the enantiomeric resolution of amino acid derivatives. yakhak.org The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.

Alternatively, indirect methods can be employed where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. unina.it

A representative table outlining a potential chiral HPLC method is provided below. yakhak.orgnih.govsigmaaldrich.com

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-254 nm) |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Amino acids and their esters are generally polar and non-volatile, necessitating a derivatization step prior to GC-MS analysis. sigmaaldrich.com Derivatization converts the polar functional groups (-NH₂ and any potential -OH or -COOH) into less polar and more volatile derivatives. researchgate.net

Common derivatization methods include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov Another approach is acylation, often following esterification, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net These derivatization procedures increase the volatility and thermal stability of the analyte, allowing for its successful separation on a GC column and subsequent detection by mass spectrometry. researchgate.net This technique is particularly valuable in metabolomics for identifying and quantifying amino acid derivatives in complex biological samples. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation of amino acid esters in MS is influenced by the functional groups present. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and cleavage adjacent to the carbonyl group. For amino compounds, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation. libretexts.org The presence of the phenyl group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91). The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further aiding in the confirmation of its elemental composition. mdpi.com

A table of potential major fragment ions in the mass spectrum of this compound is provided below. libretexts.orgcore.ac.uk

| m/z | Possible Fragment Ion | Fragment Lost |

| [M-31]⁺ | [C₉H₁₀NO]⁺ | ∙OCH₃ |

| [M-59]⁺ | [C₇H₈N]⁺ | ∙COOCH₃ |

| 104 | [C₇H₁₀N]⁺ | |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a chiral molecule such as this compound, this method is indispensable for confirming its absolute configuration. wikipedia.org The absolute configuration refers to the precise spatial arrangement of atoms around a chiral center, which for this compound is the carbon atom at the second position (C2) of the propanoate chain. wikipedia.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density throughout the crystal, revealing the exact position of each atom. This allows for the direct visualization of the molecule's structure, confirming that the substituents around the chiral C2 carbon (the hydrogen, phenyl group, aminoethyl group, and methoxycarbonyl group) are arranged in the (S) configuration, as designated by the Cahn-Ingold-Prelog priority rules. wikipedia.org All enantiomerically pure substances, including the (S) enantiomer of this compound, crystallize in one of the 65 chiral space groups known as Sohncke groups. wikipedia.org

The data obtained from X-ray crystallographic analysis provides fundamental structural parameters. While specific experimental data for this compound is not detailed in the provided search results, a typical analysis would yield the information presented in the table below.

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles formed by three connected atoms (in degrees). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

The solid-state structure of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonds. The primary amine (-NH₂) group in the molecule acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) of the methyl ester group serves as a hydrogen bond acceptor.

In the crystalline lattice, these functional groups are expected to form a network of intermolecular hydrogen bonds. These interactions dictate how individual molecules orient themselves with respect to their neighbors, a phenomenon known as crystal packing. The analysis of these hydrogen bonding networks, along with weaker interactions such as π-π stacking between the phenyl rings and van der Waals forces, is critical for understanding the supramolecular architecture of the compound. This architecture, in turn, influences key physical properties of the material, including its melting point, solubility, and stability.

Optical Rotation Measurement for Enantiopurity Assessment

Optical rotation is a physical property inherent to chiral substances, making it a fundamental technique for their identification and quality control. anton-paar.comrudolphresearch.com As a chiral molecule, this compound is optically active, meaning it has the ability to rotate the plane of polarized light. anton-paar.com This rotation is measured using an instrument called a polarimeter. anton-paar.com

The measurement can be either clockwise, termed dextrorotatory (+), or counter-clockwise, termed levorotatory (-). rudolphresearch.com While enantiomers have identical physical properties in a non-chiral environment, they rotate plane-polarized light to an equal magnitude but in opposite directions. rudolphresearch.com The specific rotation, [α], is a characteristic constant for a compound under specified conditions and is used to assess its enantiomeric purity. anton-paar.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, one can determine the enantiomeric excess (e.e.), which quantifies the purity of the sample.

The precursor acid, (+)-3-Amino-2-phenylpropionic acid, was assigned the (S)-configuration through chemical correlation, indicating a positive optical rotation for the (S)-enantiomer of the parent acid. rsc.org The ester, this compound, is therefore also expected to be optically active, and polarimetry serves as a crucial, non-destructive method for verifying its stereochemical identity and purity. anton-paar.comrudolphresearch.com The key parameters for a standardized measurement are defined by pharmacopoeial standards. anton-paar.com

Table 2: Standard Parameters for Specific Rotation Measurement

| Parameter | Symbol | Standard Condition | Influence on Measurement |

|---|---|---|---|

| Temperature | T | 20 °C | Optical rotation is temperature-dependent. rudolphresearch.com |

| Wavelength | λ | 589 nm (Sodium D-line) | The magnitude of rotation varies with the wavelength of light used. anton-paar.com |

| Concentration | c | 1 g/mL (unless specified) | The observed rotation is proportional to the concentration of the chiral substance. anton-paar.com |

| Path Length | l | 1.00 dm (100 mm) | The observed rotation is proportional to the length of the sample cell. anton-paar.com |

Computational Chemistry and Theoretical Studies of Methyl S 3 Amino 2 Phenylpropanoate

Molecular Modeling of Stereoselectivity in Amino Ester Reactions

The stereoselective synthesis of β-amino acids and their esters is a significant area of research in organic chemistry. acs.orgnih.gov Molecular modeling plays a crucial role in understanding and predicting the stereochemical outcome of reactions leading to compounds such as Methyl (S)-3-amino-2-phenylpropanoate. By creating computational models of reactants, transition states, and catalysts, chemists can elucidate the origins of stereoselectivity. iitg.ac.in

In the context of synthesizing this compound, molecular modeling can be used to study the addition of a nucleophile to a chiral imine or the asymmetric hydrogenation of a dehydroamino acid precursor. These models help in understanding how a chiral catalyst or auxiliary directs the reaction to favor the formation of the (S)-enantiomer. For instance, modeling the interaction between a chiral catalyst and the substrate can reveal non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize the transition state leading to the desired stereoisomer. acs.org

Key Research Findings:

Transition State Analysis: Computational studies often focus on calculating the energies of the diastereomeric transition states. The stereochemical outcome is determined by the energy difference between these transition states. A lower energy transition state corresponds to the major product.

Catalyst-Substrate Interactions: Modeling reveals the specific interactions between a chiral catalyst and the reacting molecule. For phase-transfer catalysis, for example, models can show how the chiral catalyst forms an ion pair with the enolate of the substrate, shielding one face of the molecule and directing the electrophilic attack to the other. acs.org

Solvent Effects: The choice of solvent can significantly influence stereoselectivity. Molecular modeling can incorporate solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), to provide a more accurate prediction of the reaction outcome.

Below is a hypothetical data table illustrating the calculated energy differences for transition states in a model reaction for the synthesis of a β-amino ester.

| Catalyst Model | Diastereomeric Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Stereoisomer |

| Chiral Phosphine (B1218219) Ligand A | pro-(S) | 0.0 | (S) |

| pro-(R) | +2.5 | ||

| Cinchona Alkaloid Derivative B | pro-(S) | 0.0 | (S) |

| pro-(R) | +3.1 | ||

| Uncatalyzed | pro-(S) | 0.0 | Racemic |

| pro-(R) | +0.1 |

Conformational Analysis and Molecular Dynamics Simulations of Phenylpropanoate Structures

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and dynamic behavior of such molecules. lumenlearning.commdpi.com

Conformational analysis involves identifying the stable conformers (rotamers) of the molecule and determining their relative energies. lumenlearning.com For this compound, this would involve studying the rotation around the Cα-Cβ and Cβ-C(phenyl) bonds. Molecular dynamics simulations provide a time-dependent view of the molecule's motion, allowing for the study of its flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.govfrontiersin.orgyoutube.com

Key Research Findings:

Identification of Low-Energy Conformers: Computational searches can identify several low-energy conformations. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Intramolecular Interactions: These studies can reveal key intramolecular interactions, such as hydrogen bonds between the amino group and the ester carbonyl, which stabilize certain conformations.

Solvent Influence on Conformation: MD simulations can show how the presence of a solvent like water affects the conformational preferences of the molecule. For example, polar solvents may disrupt intramolecular hydrogen bonds in favor of interactions with the solvent molecules.

The following table presents hypothetical data from a conformational analysis of this compound in a vacuum.

| Conformer | Dihedral Angle (N-Cβ-Cα-C=O) | Dihedral Angle (H₂N-Cβ-Cα-H) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -65° | 175° | 0.00 |

| 2 | 178° | 60° | 1.25 |

| 3 | 55° | -62° | 2.10 |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govnih.govrsc.org For the synthesis of this compound, these calculations can map out the entire reaction pathway, including intermediates and transition states. frontiersin.org

These methods can be used to study various synthetic routes, such as the Mannich reaction or the reduction of an enamine. By calculating the energies of all species along the reaction coordinate, a potential energy surface can be constructed. This surface provides a comprehensive understanding of the reaction's feasibility and kinetics. nih.govchemrxiv.org

Key Research Findings:

Mechanism Elucidation: Quantum chemical calculations can confirm or refute proposed reaction mechanisms by comparing the calculated energy barriers with experimental observations.

Role of Catalysts: The effect of a catalyst on the reaction pathway can be modeled, showing how it lowers the activation energy of the rate-determining step.

Prediction of Side Reactions: By exploring alternative reaction pathways, these calculations can help predict the formation of potential byproducts. nih.gov

A hypothetical reaction profile for a key step in the synthesis of a β-amino ester is shown below, with energies calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Formation of an intermediate | +15.2 |

| Intermediate | A stable intermediate species | -5.7 |

| Transition State 2 | Rate-determining step | +22.5 |

| Products | Final products | -12.0 |

Prediction of Spectroscopic Properties for Chiral Amino Esters

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which is particularly valuable for the characterization of chiral compounds like this compound. researchgate.net Techniques such as time-dependent DFT (TD-DFT) can predict electronic spectra (UV-Vis) and chiroptical spectra (circular dichroism, CD). nih.gov Furthermore, NMR chemical shifts and coupling constants can be calculated to aid in structure elucidation. mdpi.com